molecular formula C17H17N5O5 B587826 N6-Benzoyl-8-hydroxy-2'-deoxyadenosine CAS No. 142948-08-1

N6-Benzoyl-8-hydroxy-2'-deoxyadenosine

Cat. No. B587826
CAS RN: 142948-08-1
M. Wt: 371.353
InChI Key: XHDREOLFENRGJY-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” is a compound with the CAS number 142948-08-1 . It has a molecular weight of 371.34700 and a molecular formula of C17H17N5O5 . This compound has been found to have antiviral and antitumor attributes, showing potential in studying diverse cancerous conditions and rampant viral infections .


Synthesis Analysis

“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” is a nucleoside building block . It is amino-protected and has been used in the synthesis of various oligonucleotides .


Molecular Structure Analysis

The molecular structure of “N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” consists of 17 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms . The exact mass is 371.12300 .


Physical And Chemical Properties Analysis

“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” has a molecular weight of 371.34700 and a molecular formula of C17H17N5O5 . The exact mass is 371.12300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

DNA Damage and Repair

“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” is a part of the deoxyadenosine family, which plays a significant role in DNA damage and repair . The compound is involved in the study of DNA damage induced by various factors such as chromium (VI), Fenton chemistry, photoinduction with lumazine, or ultrasound in neutral solution .

Biomarker Potential

The compound is also associated with the study of 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers . This suggests that “N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” could be used in the development of diagnostic tools or treatments for certain diseases .

Mutagenesis Studies

“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” is used in the study of mutagenesis, specifically the mutagenicities of some products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate . This research could lead to a better understanding of genetic mutations and their implications .

DNA Cross-linking

The compound is used in characterizing cross-linking between nucleosides in opposite strands of DNA . This research could provide insights into the structural dynamics of DNA and its role in various biological processes .

Leukemia Treatment

Purine nucleoside analogs, which include “N6-Benzoyl-8-hydroxy-2’-deoxyadenosine”, are used in the treatment of rarer chronic lymphoid leukemias . This suggests that the compound could have therapeutic applications in oncology .

HIV-1 Reverse Transcription

Some analogs at the C8 position, which could include “N6-Benzoyl-8-hydroxy-2’-deoxyadenosine”, have been found to induce delayed polymerization arrest during HIV-1 reverse transcription . This indicates potential applications of the compound in antiviral research .

Oligonucleotide Synthesis

“N6-Benzoyl-2’-deoxyadenosine” is used in the formation of N-Branched oligonucleotides as by-products in solid-phase oligonucleotide synthesis . This suggests that the compound could be used in the development of new synthetic methods in molecular biology .

Drug Resistance Studies

The compound has been used in studies testing the susceptibility of clinically metronidazole-resistant Trichomonas vaginalis to two analogs, toyocamycin and 2-fluoro-2’-deoxyadenosine . This suggests potential applications in the study of drug resistance .

Safety and Hazards

Specific hazards arising from “N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” are not available in the current resources . It is advised to use this compound for R&D purposes only and not for medicinal, household, or other uses .

properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c23-7-11-10(24)6-12(27-11)22-15-13(20-17(22)26)14(18-8-19-15)21-16(25)9-4-2-1-3-5-9/h1-5,8,10-12,23-24H,6-7H2,(H,20,26)(H,18,19,21,25)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDREOLFENRGJY-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240322
Record name Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142948-08-1
Record name Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142948-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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